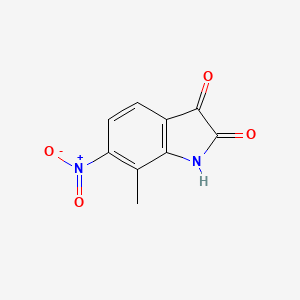

7-methyl-6-nitro-1H-indole-2,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

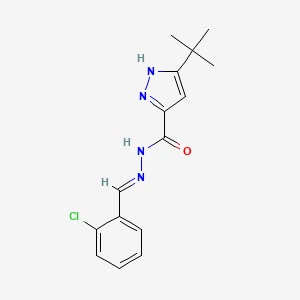

7-methyl-6-nitro-1H-indole-2,3-dione is a chemical compound with the CAS Number: 332082-30-1 . It has a molecular weight of 206.16 . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6N2O4/c1-4-6 (11 (14)15)3-2-5-7 (4)10-9 (13)8 (5)12/h2-3H,1H3, (H,10,12,13) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a melting point of 148-151 degrees Celsius .Aplicaciones Científicas De Investigación

Coordination Chemistry in Metal Complexes

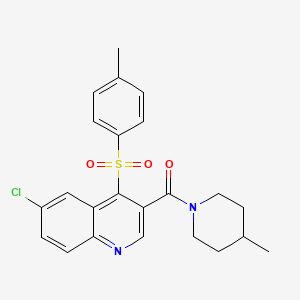

7-Methyl-6-nitro-1H-indole-2,3-dione, a variant of indole dione, is involved in coordination chemistry. Its derivatives, such as 5-nitro-indol-2,3-dione and 7-nitro-1H-indol-2,3-dione, are used to synthesize Schiff bases. These bases then coordinate with palladium(II) and platinum(II) to form complexes. These complexes exhibit significant fungicidal and bactericidal properties and have been tested for biological activities against pathogenic fungi and bacteria (Sharma, Biyala, Swami, Fahmi, & Singh, 2009).

Antiviral Activity

Derivatives of this compound have been synthesized and evaluated for their antiviral activities. Specifically, compounds synthesized from 5-nitro-1H-indole-2,3-dione demonstrated weak activity against yellow fever and bovine viral diarrhea viruses (Terzioğlu, Karalı, Gürsoy, Pannecouque, Leysen, Paeshuyse, Neyts, & Clercq, 2005).

Corrosion Inhibition

New derivatives of 5-Nitro isatin, which is structurally related to this compound, have been synthesized and assessed for their efficiency as corrosion inhibitors. The derivatives showed promising results in protecting carbon steel against corrosion in sea water, with compound (3) identified as the best inhibitor among the series (Ahmed, Kubba, & Al-Majidi, 2018).

Antimicrobial and Antifertility Activity

This compound, as part of sulfur-containing Schiff base complexes of Iron(III) and Lead(II), has been explored for its antimicrobial activity. These complexes exhibit antibacterial and antifungal activities against various pathogenic strains. Additionally, some of these complexes have been screened for antifertility activity (Malik, Kumari, Chauhan, & Sharma, 2010).

Antituberculosis Activity

Indole-2,3-dione derivatives, closely related to this compound, have been synthesized and tested for their antituberculosis activity. Certain derivatives exhibited significant inhibitory activity against Mycobacterium tuberculosis (Karalı, Gürsoy, Kandemirli, Shvets, Kaynak, Ozbey, Kovalishyn, & Dimoglo, 2007).

Selective Optical Chemosensors

1H-Indole-2,3-dione, closely related to this compound, has been studied for its application as a selective optical chemosensor for Fe3+ ions. It demonstrates high sensing capability and selectivity for Fe3+ ions through the enhancement of absorption peaks in the ultraviolet region (Fahmi, Kurniawan, Yuliati, & Lintang, 2019).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and others .

Mecanismo De Acción

Target of Action

7-Methyl-6-Nitro-1H-Indole-2,3-Dione is an indole derivative . Indoles are a significant heterocyclic system in natural products and drugs, playing a main role in cell biology . They are important types of molecules and natural products . .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

Indole derivatives are known to have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Propiedades

IUPAC Name |

7-methyl-6-nitro-1H-indole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c1-4-6(11(14)15)3-2-5-7(4)10-9(13)8(5)12/h2-3H,1H3,(H,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XINFJUOXGHWKTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NC(=O)C2=O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine](/img/structure/B2892741.png)

![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2892745.png)

![2-Amino-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one](/img/structure/B2892746.png)

![N-(2,4-difluorophenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2892749.png)

![5-{8-Oxa-5-azaspiro[3.5]nonane-5-sulfonyl}pyridine-2-carbonitrile](/img/structure/B2892754.png)

![7-Chloro-4-[(4-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2892758.png)

![2-[(2,5-dimethylbenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine](/img/structure/B2892760.png)

![Methyl 6-fluoro-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate](/img/structure/B2892761.png)